molecular formula C21H17ClN2O4 B2729177 Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate CAS No. 865660-46-4

Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate

Cat. No.: B2729177
CAS No.: 865660-46-4
M. Wt: 396.83
InChI Key: PMCBFGRETSFVDP-UHFFFAOYSA-N
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Description

Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate is a complex organic compound with the molecular formula C21H17ClN2O4 and a molar mass of 396.82 g/mol . This compound is known for its unique chemical structure, which includes a chlorinated aniline group and a benzenecarboxylate ester. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with a suitable carbonylating agent to form the corresponding 4-chloroanilino carbonyl compound. This intermediate is then reacted with 4-aminophenol to form the amide linkage. Finally, the resulting compound is esterified with methyl benzenecarboxylate under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile .

Scientific Research Applications

Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}benzoate): Similar structure but lacks the phenoxy group.

    Methyl 2-(4-{[(4-bromoanilino)carbonyl]amino}phenoxy)benzenecarboxylate: Similar structure with a bromine atom instead of chlorine.

    Methyl 2-(4-{[(4-fluoroanilino)carbonyl]amino}phenoxy)benzenecarboxylate: Similar structure with a fluorine atom instead of chlorine

Uniqueness

Methyl 2-(4-{[(4-chloroanilino)carbonyl]amino}phenoxy)benzenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorinated aniline group and the phenoxy linkage makes it particularly versatile in various chemical reactions and applications .

Properties

IUPAC Name

methyl 2-[4-[(4-chlorophenyl)carbamoylamino]phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4/c1-27-20(25)18-4-2-3-5-19(18)28-17-12-10-16(11-13-17)24-21(26)23-15-8-6-14(22)7-9-15/h2-13H,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCBFGRETSFVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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